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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712 Get Quote

This guide provides an objective comparison of LY2365109 hydrochloride, a potent and

selective glycine transporter 1 (GlyT1) inhibitor, with its alternative, ALX5407. The information

presented is intended for researchers, scientists, and drug development professionals, with a

focus on experimental data, detailed protocols, and the underlying signaling pathways.

Performance Comparison: LY2365109 vs. ALX5407
LY2365109 hydrochloride and ALX5407 are both potent inhibitors of GlyT1, a key protein

responsible for the reuptake of glycine in the central nervous system. Inhibition of GlyT1 leads

to an increase in extracellular glycine levels, which can modulate neurotransmission,

particularly through the N-methyl-D-aspartate (NMDA) receptor. While both compounds share

this primary mechanism, they exhibit differences in potency and have been characterized in

various preclinical models.

Table 1: In Vitro Potency of GlyT1 Inhibitors
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Compound Target IC50 (nM) Assay System Reference

LY2365109

hydrochloride
Human GlyT1a 15.8

Glycine uptake in

cells over-

expressing

hGlyT1a

[1]

ALX5407 Human GlyT1 3

Glycine transport

in QT6 cells

stably expressing

GlyT1

[2]

ALX5407 Human GlyT1 2.8 Not specified [1]

ALX5407 Rat GlyT1 9.8 Not specified [1]

Summary: Both LY2365109 hydrochloride and ALX5407 are highly potent GlyT1 inhibitors,

with IC50 values in the low nanomolar range. ALX5407 appears to be slightly more potent in

the reported assays.

Table 2: In Vivo Efficacy in Seizure Models
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Compound
Animal
Model

Seizure
Test

Dose Effect Reference

LY2365109 Mouse

Maximal

Electroshock

(MES) Test

10 - 60 mg/kg

(i.p.)

Dose-

dependent

increase in

seizure

threshold

[3]

LY2365109 Mouse

Pentylenetetr

azol (PTZ)

Test

10 mg/kg

(i.p.)

Increased

convulsant

threshold

dose

[3]

Various

GlyT1

Inhibitors

Rat

Maximal

Electroshock

Threshold

(MEST) Test

Various

Dose-

dependent

increase in

seizure

thresholds

[4]

Summary: LY2365109 has demonstrated anticonvulsant properties in both MES and PTZ

seizure models in mice, indicating its ability to modulate neuronal excitability in vivo.[3] Studies

with other GlyT1 inhibitors confirm that this is a class effect.[4]

Signaling Pathway and Mechanism of Action
The primary mechanism of action of LY2365109 hydrochloride is the inhibition of the GlyT1

transporter. This transporter is crucial for clearing glycine from the synaptic cleft. By blocking

GlyT1, LY2365109 increases the concentration of extracellular glycine. Glycine acts as a co-

agonist at the NMDA receptor, meaning its binding is necessary for the receptor to be fully

activated by glutamate. Therefore, elevated glycine levels enhance NMDA receptor function.

However, at higher concentrations, particularly in caudal brain regions, elevated glycine can

lead to adverse effects through the activation of inhibitory strychnine-sensitive glycine

receptors.[5][6]
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Mechanism of LY2365109 via GlyT1 inhibition.

Experimental Workflows
In Vivo Microdialysis for Glycine Measurement
This workflow outlines the key steps for measuring extracellular glycine levels in the brain of a

freely moving animal following the administration of a GlyT1 inhibitor.
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Workflow for in vivo microdialysis experiment.
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Experimental Protocols
Protocol 1: In Vivo Microdialysis
This protocol is a general guideline for performing in vivo microdialysis to measure extracellular

glycine levels in the rat brain. Specific coordinates for probe implantation will vary depending

on the brain region of interest.

1. Surgical Implantation of Guide Cannula:

Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.

Expose the skull and drill a small burr hole over the target brain region (e.g., prefrontal cortex

or hippocampus).

Slowly lower a guide cannula to the desired coordinates.

Secure the cannula to the skull with dental cement and anchor screws.

Allow the animal to recover for at least 24-48 hours.[7]

2. Microdialysis Procedure:

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g.,

1-2 µL/min).[8]

Allow the system to equilibrate for at least 60-90 minutes.

Collect baseline dialysate samples every 20-30 minutes for at least 60-90 minutes to

establish a stable baseline.

Administer LY2365109 hydrochloride or vehicle (e.g., intraperitoneally).

Continue collecting dialysate fractions at regular intervals for several hours to monitor

changes in glycine concentration.

Store collected samples at -80°C until analysis.[7]
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3. Sample Analysis (HPLC):

Since glycine is not endogenously fluorescent, a derivatization step is required. Mix a small

volume of the dialysate with o-phthalaldehyde (OPA) reagent to form a fluorescent derivative.

[7]

Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.

Separate the components using a reverse-phase column.

Quantify the glycine concentration by comparing the peak area to a standard curve prepared

with known concentrations of glycine.

Protocol 2: Maximal Electroshock Seizure Threshold
(MEST) Test
This protocol is used to assess the anticonvulsant activity of a compound by determining the

current required to induce a tonic hindlimb extension seizure.

1. Animal Preparation:

Use male Sprague-Dawley rats or mice.[4]

Administer LY2365109 hydrochloride or vehicle at the desired dose and route (e.g.,

intraperitoneal).

2. Seizure Induction:

At a predetermined time after drug administration, deliver an electrical stimulus via corneal

electrodes.

The stimulus is typically a brief pulse of alternating current.

The endpoint is the occurrence of a tonic hindlimb extension lasting for at least 3 seconds.

3. Threshold Determination:
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The "up-and-down" method is often used to determine the current intensity that induces

seizures in 50% of the animals (CS50).[9]

The current intensity is adjusted for each subsequent animal based on the outcome of the

previous one (i.e., increased if no seizure occurred, decreased if a seizure occurred).

An increase in the CS50 in the drug-treated group compared to the vehicle group indicates

anticonvulsant activity.[4][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608712#independent-validation-of-ly2365109-
hydrochloride-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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